molecular formula C19H21NOS2 B1325741 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898762-96-4

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone

Cat. No. B1325741
M. Wt: 343.5 g/mol
InChI Key: UFTCKEAEUOPAEW-UHFFFAOYSA-N
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Description

“2-Thiomethyl-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C19H21NOS21. It has a molecular weight of 343.5 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound. Generally, the synthesis of such compounds involves reactions like Friedel-Crafts acylation, nucleophilic substitution, or condensation.



Molecular Structure Analysis

The compound contains a benzophenone core, which is a type of aromatic ketone. It also has thiomethyl and thiomorpholinomethyl substituents. The presence of sulfur atoms in these groups could potentially influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Without specific study data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, based on its structure, it might participate in reactions typical for aromatic ketones and sulfur-containing compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. However, without specific experimental data, these predictions may not be accurate.


Scientific Research Applications

Antitumor Activity

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone derivatives have shown significant promise in the field of antitumor research. Notably, certain morpholino and thiomorpholino benzophenones have exhibited potent cytotoxic activity against various cancer cell lines, including P388 murine leukemia and PC-6 human lung carcinoma cells. Some of these derivatives, when administered intraperitoneally, have demonstrated significant antitumor activity against malignant ascites in mice models, caused by P388 cells. This highlights the potential of these compounds in cancer treatment research (Kumazawa et al., 1997).

Photochemical Properties and Applications

Benzophenone photophores, including 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone, exhibit unique photochemical properties. Upon excitation, these compounds form a biradicaloid triplet state that can lead to various chemical transformations. These properties are exploited in various scientific applications, such as ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. Their stability and the convenience of excitation make them valuable in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).

Photocrosslinking in Nanofiber Production

In the field of material science, benzophenone derivatives, including 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone, are used in photocrosslinking processes. They are particularly significant in the production of nanofibers through techniques like aqueous electrospinning. The photocrosslinking ability of these compounds enhances the stability and functionality of nanofibers, which are crucial for applications in drug delivery and tissue engineering (Li et al., 2019).

Synthesis of Gold Nanoparticles

Benzophenone derivatives are also employed in the synthesis of gold nanoparticles. For instance, 2,3,4-trihydroxy benzophenone acts as a reducing and stabilizing agent in the production of gold nanoparticles. These nanoparticles have applications in colorimetric sensing of biomolecules like adenine at nanomolar concentrations, showcasing the versatility of benzophenone derivatives in nanotechnology and sensing applications (Rawat & Kailasa, 2016).

Environmental Impact and Toxicity Studies

There is also significant research on the environmental impact and toxicity of benzophenone derivatives. These studies are crucial in understanding the ecological risks and human exposure consequences due to the widespread use of these compounds in various products. The findings contribute to the regulation and safer use of benzophenone-based compounds in industrial and consumer products (Kim & Choi, 2014).

Safety And Hazards

As with any chemical compound, handling “2-Thiomethyl-3’-thiomorpholinomethyl benzophenone” would require appropriate safety measures. However, without specific safety data, it’s difficult to comment on its potential hazards.


Future Directions

The future directions for research on this compound would depend on its potential applications, which are currently unknown.


Please note that this is a general analysis based on the compound’s structure. For a comprehensive analysis, specific experimental data and studies would be needed. If you have access to more information or specific studies on this compound, I could provide a more detailed analysis.


properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCKEAEUOPAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643362
Record name [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone

CAS RN

898762-96-4
Record name Methanone, [2-(methylthio)phenyl][3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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